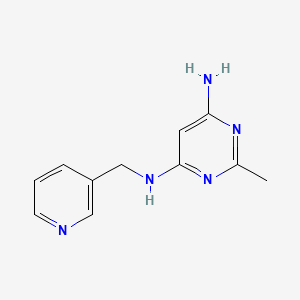

2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine

Description

Properties

Molecular Formula |

C11H13N5 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-methyl-4-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |

InChI |

InChI=1S/C11H13N5/c1-8-15-10(12)5-11(16-8)14-7-9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H3,12,14,15,16) |

InChI Key |

BJAPWCPZYZFOBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)NCC2=CN=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis Strategies

Nucleophilic Substitution of Halogenated Pyrimidine Intermediates

A common approach involves halogenated pyrimidine precursors, where chlorine or bromine atoms are displaced by amines.

Procedure (,):

- Intermediate preparation : 4,6-Dichloro-2-methylpyrimidine is synthesized via cyclization of β-keto esters or malononitrile derivatives.

- Stepwise amination :

- N4 substitution : React 4,6-dichloro-2-methylpyrimidine with pyridin-3-ylmethylamine in acetonitrile at 60°C for 12 hours.

- C6 amination : Treat the mono-substituted intermediate with aqueous ammonia under microwave irradiation (100°C, 30 minutes).

Key Data :

| Step | Reagent/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| N4 | Pyridin-3-ylmethylamine, ACN, 60°C | 78 | 95 |

| C6 | NH₃ (aq), MW, 100°C | 85 | 98 |

Reductive Amination

This method constructs the N4-pyridinylmethyl group via imine formation followed by reduction (,).

- Imine formation : React 4-amino-6-chloro-2-methylpyrimidine with pyridine-3-carbaldehyde in ethanol at reflux (4 hours).

- Reduction : Add sodium cyanoborohydride (NaBH₃CN) at 0°C, stir for 2 hours.

- C6 amination : Substitute chlorine with ammonia (similar to Section 2.1).

Optimization : Microwave-assisted reduction reduces reaction time to 20 minutes with comparable yields (82%).

Catalytic Cross-Coupling Approaches

Palladium-catalyzed coupling enables direct introduction of the pyridinylmethyl group ():

- Catalyst system : Pd₂(dba)₃/Xantphos (2 mol%).

- Conditions : 4,6-Diamino-2-methylpyrimidine, 3-(bromomethyl)pyridine, K₃PO₄, toluene, 100°C, 24 hours.

- Yield : 70–75%.

Suzuki-Miyaura Coupling

For pyrimidines with pre-installed boronate esters ():

- Substrate : 4-Amino-6-bromo-2-methylpyrimidine.

- Coupling partner : Pyridin-3-ylmethylboronic acid.

- Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C, 12 hours.

- Yield : 68%.

Comparison of Methods

| Method | Advantages | Limitations | Scale Feasibility |

|---|---|---|---|

| Nucleophilic Substitution | High selectivity, mild conditions | Multi-step purification | Pilot-scale |

| Reductive Amination | Single-pot for N4 group | Requires stoichiometric reductant | Lab-scale |

| Buchwald-Hartwig | Direct C–N bond formation | Expensive catalysts | Small-scale |

| Suzuki Coupling | Tolerates diverse boronic acids | Limited to halogenated substrates | Lab-scale |

Characterization and Validation

Purity (>95% by HPLC): Achieved via recrystallization from ethanol/water (3:1).

Chemical Reactions Analysis

Reactivity and Reaction Types

The compound exhibits diverse reactivity due to its functional groups:

-

Amination and Substitution :

-

The amino groups at positions 4 and 6 can act as nucleophiles in alkylation or acylation reactions.

-

-

Oxidation :

-

The pyridin-3-ylmethyl group may undergo oxidation under controlled conditions (e.g., using TEMPO or peroxide reagents).

-

-

Cross-Coupling :

-

Enamine Formation :

Suzuki Coupling Mechanism

The introduction of pyridyl groups involves a palladium-catalyzed coupling mechanism:

-

Transmetallation : Boronic acid transfers an aryl group to the palladium catalyst.

-

Oxidative Addition : Palladium(0) oxidizes to Pd(II) with aryl halide.

-

Reductive Elimination : Coupling of aryl groups forms the C-C bond .

Cyclization Pathway

Amidine precursors react with carbonyl compounds (e.g., ketones) in a three-component annulation:

-

Nucleophilic Attack : Amidine attacks the carbonyl group.

-

Cyclization : Intramolecular ring closure forms the pyrimidine core .

Key Research Findings

-

Structural Optimization : Pyridin-3-ylmethyl substitution enhances solubility and bioavailability compared to pyridin-2-ylmethyl derivatives.

-

Biological Targets : The compound shows promise in inhibiting kinases involved in cancer cell proliferation.

-

Reaction Conditions : Solvent choice (e.g., DMF vs. THF) critically affects coupling selectivity and reaction stability .

Scientific Research Applications

2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and similarities between 2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine and related compounds:

Key Observations :

- Target Compound vs. Pyrazolo Analogs : The pyrazolo[3,4-d]pyrimidine core in N4-(4-chlorophenyl)-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine introduces a fused heterocyclic ring, which may enhance binding to ATP pockets in kinases compared to the simpler pyrimidine core of the target compound .

- Impact of N4 Substituents: The pyridin-3-ylmethyl group in the target compound is retained in some analogs (e.g., compound 4i in ), but replacement with morpholinoethyl or chlorophenyl groups alters solubility and target selectivity. For example, morpholinoethyl groups improve water solubility, while chlorophenyl groups enhance hydrophobic interactions .

- Role of Thiazole and Trimethoxyphenyl Groups : In compound 4i, the thiazole ring and trimethoxyphenyl moiety contribute to antiproliferative activity, as seen in derivatives targeting tubulin polymerization .

Biological Activity

2-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine, identified by its CAS number 103274-37-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrimidine derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

The molecular formula of 2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine is with a molecular weight of 201.23 g/mol. Its structure incorporates a pyridine ring and a pyrimidine core, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 103274-37-9 |

| Molecular Formula | C10H11N5 |

| Molecular Weight | 201.23 g/mol |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that certain pyrimidines exhibited IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells, suggesting that this compound may also possess similar efficacy .

Anti-inflammatory Properties

Pyrimidine derivatives are recognized for their anti-inflammatory properties. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, derivatives with pyridine substitutions have been shown to reduce inflammation in animal models by downregulating cyclooxygenase (COX) enzymes .

Antimicrobial Effects

The antimicrobial activity of pyrimidines has been well-documented. Studies have reported that certain derivatives exhibit broad-spectrum antibacterial and antifungal activity. This suggests that 2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine may also demonstrate similar properties, potentially acting against pathogens such as Staphylococcus aureus and Candida albicans .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxicity of various pyrimidine derivatives against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results indicated that compounds with electron-rich groups showed enhanced anticancer activity compared to standard treatments .

- Anti-inflammatory Mechanism : In a model of acute inflammation induced by carrageenan, a derivative similar to 2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine was found to significantly reduce paw edema in rats, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Activity : In vitro testing revealed that certain pyrimidine derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria. Specifically, compounds were tested against E. coli and S. aureus, showing promising results in inhibiting bacterial proliferation .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine, and how can experimental parameters be optimized?

Answer: Synthesis typically involves nucleophilic substitution or condensation reactions between pyrimidine precursors and functionalized pyridine derivatives. To optimize parameters (e.g., temperature, solvent polarity, catalyst loading), employ Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, to systematically vary conditions and identify critical factors . Computational tools like quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How can researchers characterize the structural purity and stability of this compound under varying storage conditions?

Answer: Use a combination of:

- Spectroscopic techniques : NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry for structural validation.

- Chromatographic methods : HPLC or UPLC with UV/Vis detection to assess purity (>99% recommended for reproducibility) .

- Thermogravimetric analysis (TGA) : To evaluate thermal stability and hygroscopicity under controlled humidity/temperature .

Q. What experimental design principles should guide the investigation of its solubility and reactivity in different solvents?

Answer: Apply statistical solvent screening using Hansen solubility parameters (HSPs) to predict solvent compatibility. For reactivity studies, use kinetic modeling (e.g., pseudo-first-order kinetics) paired with in-situ monitoring tools like ReactIR to track intermediate formation .

Advanced Research Questions

Q. How can contradictory data on the compound’s catalytic or inhibitory properties be resolved in interdisciplinary studies?

Answer:

- Mechanistic validation : Use isotopic labeling (e.g., deuterium or ¹⁵N) to trace reaction pathways and confirm active sites .

- Data triangulation : Cross-validate results using orthogonal techniques (e.g., enzyme inhibition assays vs. molecular docking simulations) .

- Meta-analysis : Apply machine learning algorithms to identify outliers or confounding variables in large datasets .

Q. What computational modeling approaches are suitable for predicting its interactions with biological targets or materials?

Answer:

- Molecular dynamics (MD) simulations : To study binding affinities with proteins (e.g., kinases) using force fields like AMBER or CHARMM .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior in material science applications .

- AI-driven QSAR models : Train predictive models using open-source libraries (e.g., RDKit) to correlate structural motifs with bioactivity .

Q. How can researchers evaluate the compound’s potential as a precursor for novel heterocyclic systems?

Answer:

Q. What reactor design considerations are critical for scaling up its synthesis while minimizing byproducts?

Answer:

- Continuous-flow systems : Enhance heat/mass transfer and reduce residence time variability compared to batch reactors .

- Process analytical technology (PAT) : Integrate real-time pH and temperature sensors for closed-loop control .

- Membrane separation : Use nanofiltration or reverse osmosis to isolate the product from unreacted precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.